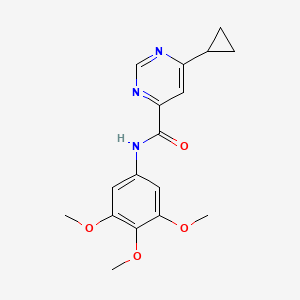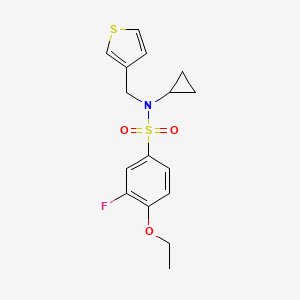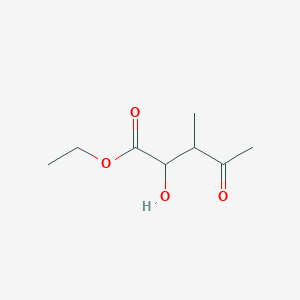
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide (CTPPC) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTPPC belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves its ability to target specific enzymes and signaling pathways. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to activate the protein kinase B (Akt) signaling pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to improve cognitive function and protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide in lab experiments is its specificity towards certain enzymes and signaling pathways, which allows for targeted therapeutic interventions. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential candidate for neurological disorder research. However, one of the limitations of using 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide research. In cancer research, future studies could focus on the combination of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the development of more potent and selective PDE4 inhibitors. In neurological disorder research, future studies could focus on the identification of specific targets and signaling pathways that are involved in neurodegeneration and the development of targeted therapeutic interventions.
Conclusion
In conclusion, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications in cancer, inflammation, and neurological disorders make it a valuable candidate for future research. The synthesis method of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Synthesis Methods
The synthesis of 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide involves the reaction of 6-cyclopropylpyrimidine-4-carboxylic acid with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide.
Scientific Research Applications
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. In inflammation research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, 6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide has been studied for its potential neuroprotective effects and ability to improve cognitive function.
properties
IUPAC Name |
6-cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-22-14-6-11(7-15(23-2)16(14)24-3)20-17(21)13-8-12(10-4-5-10)18-9-19-13/h6-10H,4-5H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMJBRTLFJWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-(3,4,5-trimethoxyphenyl)pyrimidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-bromophenyl)methyl]cyclopentanamine hydrochloride](/img/structure/B2933267.png)


![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid hydrochloride](/img/no-structure.png)
![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2933276.png)



![3-Methyl-4-[3-(trifluoromethyl)phenyl]-5-isoxazolamine](/img/structure/B2933282.png)
azanium chloride](/img/structure/B2933283.png)

![4-[4-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2933287.png)
![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)